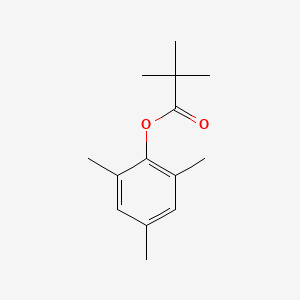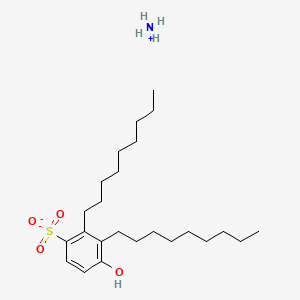
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C16H27NO4S. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is part of the larger family of sulphonates, which are widely used in detergents, emulsifiers, and other cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulphonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Sulphonation: Dinonylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.
Industrial Production Methods
In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:
Continuous Sulphonation: Using a continuous flow reactor, dinonylbenzene is sulphonated with sulfur trioxide.
Neutralization: The sulfonic acid product is continuously neutralized with ammonium hydroxide in a separate reactor.
Purification: The final product is purified through filtration and drying processes to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to dinonylbenzene.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Dinonylbenzene.
Substitution Products: Various substituted benzenes depending on the reagent used.
Aplicaciones Científicas De Investigación
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it can alter membrane permeability and protein solubility.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Ammonium lauryl sulfate
- Sodium lauryl sulfate
Comparison
Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of the ammonium ion. Compared to sodium dodecylbenzenesulfonate, it has a longer alkyl chain, which can provide different surfactant properties. Unlike ammonium lauryl sulfate and sodium lauryl sulfate, it contains a benzene ring, which can influence its chemical reactivity and interaction with other molecules.
Propiedades
Número CAS |
59379-70-3 |
|---|---|
Fórmula molecular |
C24H42O4S.H3N C24H45NO4S |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
Clave InChI |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



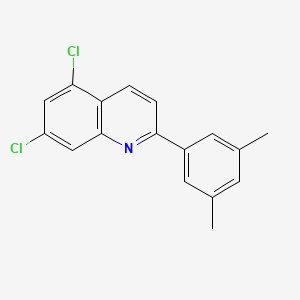
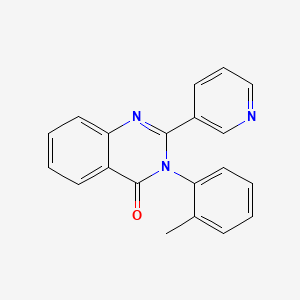
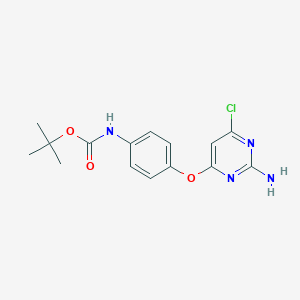
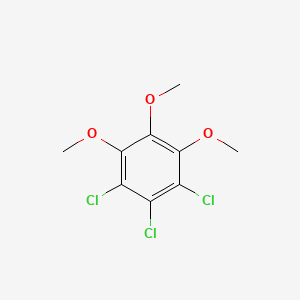
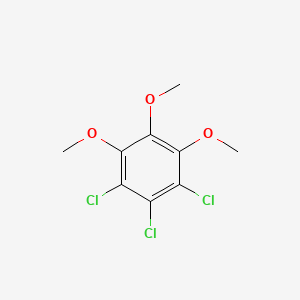
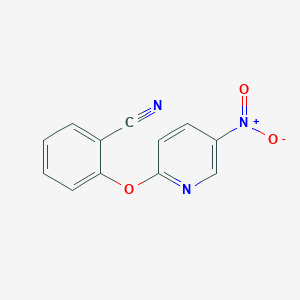
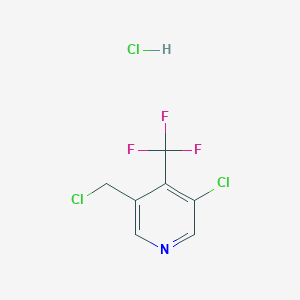
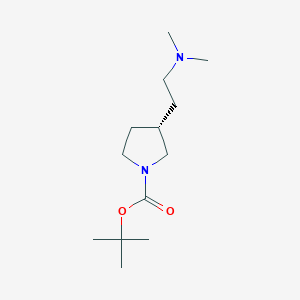

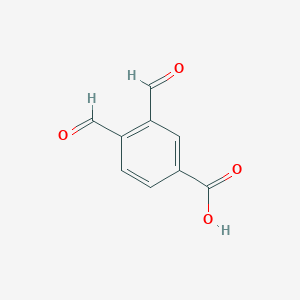

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
